4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione
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Overview
Description
4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dithione groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-amino-6-methoxy-s-triazine: A related triazine compound with different substituents.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to its specific substituents and the presence of the dithione group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61610-08-0 |
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Molecular Formula |
C7H12N4S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
4-amino-6-(2-methylpropyl)-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-4(2)3-5-6(12)11(8)7(13)10-9-5/h4H,3,8H2,1-2H3,(H,10,13) |
InChI Key |
ZXYQRIZAEGAMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NNC(=S)N(C1=S)N |
Origin of Product |
United States |
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